Carbostyril 124

Catalog No.
S570861
CAS No.
19840-99-4
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbostyril 124

CAS Number

19840-99-4

Product Name

Carbostyril 124

IUPAC Name

7-amino-4-methyl-1H-quinolin-2-one

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3,(H,12,13)

InChI Key

MJXYFLJHTUSJGU-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-Amino-4-methyl-2(1H)-quinolinone; 7-Amino-4-methyl-carbostyril; 2-Hydroxy-4-methyl-7-aminoquinoline; 4-Methyl-7-aminocarbostyril; 7-Amino-2-hydroxy-4-methylquinoline; Carbostyryl 7;

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)N

The exact mass of the compound 2(1H)-Quinolinone, 7-amino-4-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Carbostyril 124 (7-amino-4-methyl-2(1H)-quinolinone, CAS 19840-99-4) is a high-performance heterocyclic luminescent probe and a highly efficient sensitizing chromophore for lanthanide ions [1]. Unlike standard organic fluorophores, Carbostyril 124 is specifically procured for its ability to absorb UV excitation and transfer energy to proximate lanthanides, such as Terbium (Tb3+) and Europium (Eu3+), yielding sharply spiked emission spectra and large Stokes shifts [2]. Its absolute quantum yield of up to 0.97 in aqueous environments and robust photostability make it a critical precursor for time-resolved fluorescence (TRF) assays, advanced bioimaging, and tunable laser dye formulations where signal reliability is paramount [1].

Substituting Carbostyril 124 with structural analogs like Coumarin 120 or generic fluorophores like FITC fundamentally compromises assay resolution and multiplexing capabilities[1]. While coumarins share a similar excitation profile, they exhibit broader, ill-defined emission bands that introduce severe spectral cross-talk in multi-analyte detection [1]. Furthermore, generic organic fluorophores possess nanosecond-scale fluorescence lifetimes and small Stokes shifts, making it impossible to gate out background autofluorescence and Rayleigh scattering in complex biological matrices [2]. Procurement of the exact Carbostyril 124 scaffold is mandatory when synthesizing lanthanide chelates that require millisecond-scale lifetimes and ultra-narrow emission peaks for background-free time-resolved measurements[2].

Absolute Quantum Yield and Aqueous Photostability

Carbostyril 124 demonstrates an absolute fluorescence quantum yield of 0.97 in aqueous solutions (pH 5 to 9), maintaining robust structural integrity under continuous irradiation [1]. In contrast, generic probes like FITC are highly susceptible to rapid photobleaching and severe pH-dependent quenching, rendering them unreliable for long-term or quantitative tracking[1].

Evidence DimensionFluorescence Quantum Yield (Φ) in Water
Target Compound DataΦ = 0.97 (pH 5-9)
Comparator Or BaselineStandard organic fluorophores (e.g., FITC) exhibiting significant pH-quenching and photobleaching
Quantified DifferenceNear-unity quantum yield for Carbostyril 124 with stable emission across physiological pH ranges
ConditionsAqueous solvent, pH 5 to 9, room temperature

Ensures maximum signal-to-noise ratio and reproducible quantification in aqueous diagnostic assays without signal degradation over time.

Time-Resolved Luminescence Sensitization (Antenna Effect)

When conjugated to polyaminocarboxylate chelates (e.g., DTPA) binding Terbium (Tb3+), Carbostyril 124 acts as a highly efficient energy-transfer donor. This sensitization yields a massive Stokes shift of >150 nm and extends the emission lifetime into the millisecond range, accompanied by sharply spiked emission peaks (<10 nm FWHM) [1]. Standard unsensitized lanthanides exhibit negligible absorption, while standard organic fluorophores are limited to nanosecond lifetimes and <50 nm Stokes shifts[1].

Evidence DimensionStokes Shift and Emission Lifetime
Target Compound Data>150 nm Stokes shift; Millisecond-scale lifetime; <10 nm FWHM
Comparator Or BaselineStandard organic fluorophores (Nanosecond lifetimes; <50 nm Stokes shift)
Quantified DifferenceOrders of magnitude increase in lifetime and >3x increase in Stokes shift
ConditionsDTPA-Tb3+ chelate complex in 0.1 M triethylammonium acetate (pH 6.5)

Allows for time-gated signal acquisition that completely eliminates short-lived background autofluorescence in biological samples.

Spectral Resolution for Multiplexed Detection

In comparative photophysical studies of lanthanide sensitizers, carbostyril derivatives exhibit significantly sharper electronic transitions with well-defined vibronic components compared to their coumarin analogs [1]. While coumarins suffer from broader, ill-defined emission bands (averaging 5500 cm-1 Stokes shifts), carbostyrils maintain tighter spectral profiles (average 3200 cm-1), preventing emission overlap [1].

Evidence DimensionEmission Band Sharpness and Vibronic Resolution
Target Compound DataSharp transitions with well-defined vibronic components (average 3200 cm-1 shift)
Comparator Or BaselineCoumarin-based sensitizers (Broad, ill-defined bands, average 5500 cm-1 shift)
Quantified DifferenceSignificantly narrower emission bandwidths for carbostyrils
ConditionsSteady-state and time-resolved UV-vis spectroscopy of Ln(III) complexes

Prevents spectral cross-talk in multi-analyte diagnostic panels, enabling reliable multiplexed readouts.

Time-Resolved Fluoroimmunoassays (TRFIA) and In Vitro Diagnostics

Directly downstream of its millisecond-scale luminescence lifetimes and near-unity quantum yield, Carbostyril 124 is a highly effective precursor for synthesizing Tb3+ and Eu3+ chelates used in TRFIA. By enabling time-gated detection, it allows diagnostic manufacturers to completely eliminate background autofluorescence, achieving ultra-high sensitivity in complex clinical matrices [1].

Luminescence Resonance Energy Transfer (LRET) Donor Probes

Due to its sharply spiked emission (<10 nm FWHM) and large Stokes shift when chelated with Terbium, Carbostyril 124 is an efficient photon antenna for LRET systems. It is specifically procured to construct donor complexes that transfer energy to acceptor molecules (e.g., Europium or organic dyes) for precise distance measurements in structural biology and cellular imaging without direct acceptor excitation[2].

High-Efficiency Blue-Emitting Laser Dyes

Leveraging its high absolute quantum yield (0.97 in aqueous media) and robust photostability compared to standard coumarins, Carbostyril 124 is utilized as a reliable gain medium in pulsed and continuous-wave dye lasers. Its resistance to rapid photobleaching ensures prolonged operational lifetimes and consistent energy output in demanding optical setups [3].

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

174.079312947 Da

Monoisotopic Mass

174.079312947 Da

Heavy Atom Count

13

UNII

9VW18ABA26

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19840-99-4

Wikipedia

7-amino-4-methylcarbostyril

General Manufacturing Information

2(1H)-Quinolinone, 7-amino-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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